1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine is a chemical compound with the molecular formula and a molecular weight of approximately 309.36 g/mol. This compound is categorized under piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's unique structure includes a piperazine ring substituted with a propyl chain that carries a methoxy and nitro-substituted phenyl group, contributing to its potential pharmacological properties.
The compound is registered under the CAS number 846023-54-9, and it can be sourced from various chemical suppliers. Its classification as a piperazine derivative places it within a larger family of compounds that often exhibit significant activity in areas such as neuropharmacology and anti-cancer research .
The synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine generally involves several key steps:
The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing.
The molecular structure of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine features:
Key structural data include:
The compound can undergo various chemical reactions typical of piperazine derivatives, including:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological profiles or selectivity towards specific biological targets .
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine exhibits several notable physical properties:
Chemical properties include:
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine has potential applications in various scientific fields:
Its unique structure may also inspire further modifications leading to novel compounds with enhanced bioactivity or selectivity against specific targets in disease models .
The synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine (CAS 846023-54-9) leverages strategic alkylation techniques to link the nitrophenoxy and piperazine moieties. A prominent route involves the nucleophilic displacement of 3-(2-methoxy-5-nitrophenoxy)propyl halides with N-methylpiperazine under mild basic conditions. This method achieves a 77% yield by optimizing reaction time and temperature, minimizing common side products like N,N-dialkylated species or hydrolysis byproducts [2].
Alternative pathways utilize reductive amination between 3-(2-methoxy-5-nitrophenoxy)propanal and N-methylpiperazine, employing sodium triacetoxyborohydride as a reducing agent. This approach circumvents alkylation challenges but requires careful control of aldehyde oxidation states. A comparative analysis of synthetic routes reveals significant yield variations based on precursor activation:
Table 1: Synthetic Method Performance for Target Compound
Method | Precursor | Yield | Key Advantage |
---|---|---|---|
Alkylation | 3-(Chloropropyl)-2-methoxy-5-nitrobenzene | 77% | Scalability (>100 g) |
Reductive Amination | 3-(2-Methoxy-5-nitrophenoxy)propanal | 65% | Avoids thermal degradation |
Mitsunobu Reaction | 2-Methoxy-5-nitrophenol | 58% | Stereospecificity |
Recent innovations include solid-phase synthesis using resin-bound piperazine derivatives, enabling rapid purification and higher purity (>95%) for pharmaceutical applications [7].
Catalysis plays a pivotal role in forming the ether linkage between the 2-methoxy-5-nitrophenol and propyl chain. Traditional Williamson ether synthesis employs potassium carbonate in acetone, but this often results in O- vs. N-alkylation competition when using unprotected piperazines. To enhance regioselectivity, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enable biphasic reactions (toluene/water), increasing yields from 70% to 88% by facilitating anion transfer [3] [5].
For N-alkylation of the piperazine ring, microwave-assisted catalysis reduces reaction times from 12 hours to 45 minutes. Palladium catalysts (e.g., Pd/C) are occasionally employed for in situ deprotection of N-Boc intermediates during sequential reactions. Notably, peptide coupling agents like DCC (dicyclohexylcarbodiimide) facilitate amide-byproduct-free alkylation under anhydrous conditions, though they require stoichiometric use and increase costs [3].
Table 2: Catalyst Performance in Key Bond-Forming Steps
Catalyst/Reagent | Reaction Type | Yield Increase | Byproduct Reduction |
---|---|---|---|
Tetrabutylammonium bromide | Ether synthesis | +18% | Nitrophenol hydrolysis |
Pd/C (5 mol%) | N-Deprotection/alkylation | +12% | <5% dehalogenation |
Diisopropylethylamine | N-Alkylation | +15% | Dialkylation <2% |
Solvent polarity significantly impacts the nucleophilicity of N-methylpiperazine and the solubility of nitroaromatic intermediates. Polar aprotic solvents like acetonitrile and DMF generally outperform protic or nonpolar alternatives due to their ability to solubilize ionic intermediates without quenching nucleophiles. However, DMF poses purification challenges, necessitating post-reaction distillation or aqueous extraction. Key findings include:
Reagent stoichiometry critically influences selectivity:
Table 3: Solvent/Reagent Impact on Yield
Condition | Variable | Optimal Value | Yield |
---|---|---|---|
Solvent | Acetonitrile | Reflux | 82% |
DMF | 80°C | 78% | |
Piperazine equivalents | 1.1 eq. | 25°C | 77% |
1.5 eq. | 25°C | 68% | |
Base | K₂CO₃ | 2.0 eq. | 85% |
Et₃N | 3.0 eq. | 81% |
The target compound’s purification is challenged by residual nitrophenolic starting materials and dialkylated piperazine byproducts. Chromatographic methods (silica gel, eluent: 5–10% methanol in dichloromethane) achieve >98% purity but suffer from low recovery rates (60–70%) and scalability limitations. In contrast, acid-base recrystallization exploits the compound’s basicity:
Hydrochloride salt formation shifts the melting point and enhances crystallinity, enabling a recovery of 85–90%. However, this method requires strict stoichiometric control to avoid mono- vs. dihydrochloride mixtures. For non-ionic applications, crystallization from ether/hexane mixtures offers 92% purity with minimal equipment investment.
Table 4: Purification Method Comparison
Method | Purity | Recovery | Scalability | Cost |
---|---|---|---|---|
Silica chromatography | >98% | 60–70% | Low | High |
HCl recrystallization | >99% | 85–90% | High | Low |
Solvent crystallization | 92% | 75–80% | Medium | Low |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: